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Compound of Interest

Compound Name: Ethyl 5-bromonicotinate

Cat. No.: B1583199

Ethyl 5-bromonicotinate, with the molecular formula CsHsBrNO2 and a molecular weight of
230.06 g/mol , is a halogenated pyridine derivative of significant interest in medicinal chemistry
and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring substituted with both a
bromine atom and an ethyl ester group, makes it a versatile building block for the synthesis of a
wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2]

The unequivocal confirmation of its molecular structure is paramount for its application in
research and development, ensuring the integrity of subsequent synthetic steps and the purity
of final products. This guide provides a comprehensive analysis of the core spectroscopic data
—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that
collectively serve as the structural fingerprint of ethyl 5-bromonicotinate. We will delve into
the causality behind the observed spectral features, grounding our interpretation in the
fundamental principles of spectroscopy and established empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
By probing the magnetic properties of atomic nuclei, primarily *H and 12C, it provides detailed
information about the chemical environment, connectivity, and spatial relationships of atoms
within a molecule.

'H NMR Spectroscopy: A Proton's Perspective
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Proton (*H) NMR spectroscopy reveals the number of distinct proton environments, their
electronic surroundings (chemical shift, d), their neighboring protons (spin-spin coupling, J),
and their relative quantities (integration).

o Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-bromonicotinate in ~0.6
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube. The
deuterated solvent is essential as it is "invisible" in the *H NMR spectrum and provides a lock
signal for the spectrometer.

e Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher).

» Data Acquisition: Acquire the spectrum at room temperature. The process involves shimming
the magnetic field to ensure homogeneity, tuning the probe, and acquiring the Free Induction
Decay (FID) signal over a number of scans to improve the signal-to-noise ratio.

» Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain
spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale
using the residual solvent peak (e.g., CDCIs at 7.26 ppm) or an internal standard like
tetramethylsilane (TMS) at 0.00 ppm.

Chemical Coupling
Signal Shift (0, Multiplicity Constant (J, Integration Assignment
ppm) Hz)
a ~9.0-9.2 Doublet (d) ~2.0 1H H-2
b ~8.8-8.9 Doublet (d) ~2.0 1H H-6
Triplet (t) or
C ~8.4-85 ~2.0 1H H-4
dd
d ~4.4 Quartet (q) ~7.1 2H -O-CHz2-CHs
e ~1.4 Triplet (t) ~7.1 3H -O-CHz2-CHs

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.
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The *H NMR spectrum is logically divided into two regions: the downfield aromatic region and
the upfield aliphatic region.

o The Aromatic Protons (a, b, ¢): The protons on the pyridine ring are significantly deshielded
(shifted downfield) due to the ring current effect inherent to aromatic systems and the
electron-withdrawing nature of the ring nitrogen.[4][5]

o H-2 (a) and H-6 (b): These two protons are in the ortho positions relative to the
electronegative nitrogen atom, causing them to be the most deshielded protons on the
ring.[6] They appear as distinct signals because the substitution pattern (ester at C-3,
bromine at C-5) makes them chemically non-equivalent. Each appears as a small doublet
due to coupling with H-4 (meta-coupling, 4J), which is typically small (~2 Hz).

o H-4 (c): This proton is in the para position to the nitrogen. It experiences coupling from
both H-2 and H-6, and thus appears as a triplet (or a doublet of doublets if the coupling
constants are slightly different).

e The Ethyl Group Protons (d, e):

o Methylene Protons (d): The two protons of the -CHz- group are adjacent to an oxygen
atom, which deshields them to ~4.4 ppm. They are split into a quartet by the three
neighboring protons of the methyl group (n+1 rule, 3+1=4).

o Methyl Protons (e): The three protons of the -CHs group are the most shielded in the
molecule, appearing furthest upfield at ~1.4 ppm. They are split into a triplet by the two
neighboring protons of the methylene group (n+1 rule, 2+1=3).
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Caption: *H-1H spin-spin coupling network in ethyl 5-bromonicotinate.

13C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled 13C NMR spectroscopy provides a single peak for each chemically unique
carbon atom, with its chemical shift indicating its electronic environment.

The protocol is analogous to that for tH NMR, with the spectrometer configured to observe the
13C nucleus. A broadband proton decoupler is used to irradiate the protons, which collapses the
C-H coupling and simplifies the spectrum to single lines for each carbon, enhancing the signal-
to-noise ratio.
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Chemical Shift (6, ppm) Assighment

~163 - 164 C=0 (Ester Carbonyl)
~154 - 155 C-2

~151 - 152 C-6

~140 - 141 C-14

~128 - 129 C-3

~120-121 C-5

~62 -O-CH2-CHs

~14 -O-CH2-CHs

Note: Chemical shifts are relative to TMS at 0.00 ppm.

o Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule,
appearing far downfield (~163 ppm) due to the double bond to one oxygen and a single bond
to another.

e Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the
nitrogen, bromine, and ester substituents.

o C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly downfield, with
typical values for pyridine-like carbons being around 150 ppm.[7]

o C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of
bromine shifts this carbon's resonance upfield relative to what might otherwise be
expected, to around 120 ppm.

o C-3: This carbon, attached to the ester group, appears around 128 ppm.
o C-4: This is the remaining aromatic carbon, appearing around 140 ppm.

 Aliphatic Carbons: The ethyl group carbons are found in the upfield region of the spectrum.
The methylene carbon (-CH2-) is bonded to oxygen and is therefore more deshielded (~62

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ppm) than the terminal methyl carbon (-CHs), which appears far upfield (~14 ppm).
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Caption: 13C NMR chemical shift regions for ethyl 5-bromonicotinate.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to the energy of its molecular vibrations. It is an exceptionally powerful tool for
identifying the functional groups present.

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond) of the FTIR spectrometer is clean.[1]

o Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
to subtract the spectral signature of the ambient atmosphere (e.g., CO2, Hz20).

o Sample Application: Place a small amount of the solid ethyl 5-bromonicotinate powder
onto the ATR crystal and apply pressure using the anvil to ensure good contact.

e Spectrum Acquisition: Collect the sample spectrum. The instrument software will
automatically ratio the sample scan against the background scan to produce the final
absorbance or transmittance spectrum.
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
~3100-3000 Medium-Weak C-H Stretch Aromatic (Pyridine)
~2980-2850 Medium-Weak C-H Stretch Aliphatic (Ethyl)
~1730 Strong, Sharp C=0 Stretch Ester

~1600-1400 Medium-Weak C=C, C=N Stretch Aromatic Ring
~1300-1250 Strong C-O Stretch (asymm.)  Ester

~1150-1100 Strong C-O Stretch (symm.) Ester

~700-600 Medium C-Br Stretch Bromo-aromatic

The IR spectrum of ethyl 5-bromonicotinate is dominated by features characteristic of an
aromatic ester.

e The Carbonyl (C=0) Stretch: The most prominent and diagnostic peak in the spectrum is the
strong, sharp absorption around 1730 cm~1. This is the classic stretching frequency for a
carbonyl group in an aromatic ester.[8][9] Its high intensity is due to the large change in
dipole moment during the vibration.

e The Ester C-O Stretches: Esters are characterized by two distinct C-O stretching vibrations,
often referred to as the "Rule of Three" along with the C=0 peak.[10] A strong, asymmetric
C-C-O stretch appears around 1300-1250 cm~1, and another strong, symmetric O-C-C
stretch is found around 1150-1100 cm~1.[10] The presence of these two strong bands in this
region is a highly reliable indicator of an ester functional group.

o C-H Stretches: The region above 3000 cm~! contains the stretching vibrations for C-H bonds
where the carbon is sp? hybridized (aromatic), while the region just below 3000 cm~* shows
the C-H stretches for sp® hybridized carbons (aliphatic ethyl group).[9]

o Aromatic Ring Vibrations: A series of absorptions between 1600 cm~! and 1400 cm~! are
due to the C=C and C=N bond stretching vibrations within the pyridine ring.
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e C-Br Stretch: The C-Br stretch is expected in the low-frequency fingerprint region (below 700
cm~1). While present, its assignment can be less certain as it often overlaps with other
bending vibrations.

Acquire IR Spectrum
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Caption: Decision workflow for interpreting the IR spectrum of ethyl 5-bromonicotinate.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its
structure through the analysis of its fragmentation pattern upon ionization.

o Sample Preparation: Prepare a dilute solution of ethyl 5-bromonicotinate in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph (GC)
inlet, where it is vaporized.

o Separation: The vaporized sample travels through a GC column, which separates the
analyte from any impurities.

 |onization: As the analyte elutes from the GC column, it enters the ion source of the Mass
Spectrometer. In Electron lonization (El) mode, high-energy electrons bombard the
molecule, ejecting an electron to form a positively charged molecular ion (M*e).

¢ Analysis: The molecular ion and any fragment ions formed are accelerated into a mass
analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio
(m/z). A detector records the abundance of each ion.

Proposed Fragment

Mass-to-Charge (m/z) Relative Abundance )
Identity
229, 231 Moderate [M]*e (Molecular lon)
201, 203 Moderate [M - C2Ha]*e
184, 186 High [M - OCH2CHs]*
156, 158 Moderate [M - CO2Et]+
105 Low [CsHaN-C=0]*
77 Moderate [CsHaN]* (loss of Br)
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e The Molecular lon and Bromine's Isotopic Signature: The most critical feature in the mass
spectrum is the molecular ion peak. Because bromine has two stable isotopes, 7°Br and 81Br,
in nearly a 1:1 natural abundance, any fragment containing a bromine atom will appear as a
pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.
[11][12] For ethyl 5-bromonicotinate (CsHs’°BrNO2 and CsHs8'BrNO2), this results in a
characteristic doublet at m/z 229 and 231.[1] This doublet is definitive proof of the presence
of one bromine atom in the molecule.

o Major Fragmentation Pathways: The excess energy imparted during ionization causes the
molecular ion to fragment in predictable ways.

o Loss of Ethoxy Radical: A very common fragmentation for ethyl esters is the cleavage of
the C-O single bond to lose an ethoxy radical (*\OCH2CHs, mass 45). This results in a
strong peak for the bromonicotinoyl cation at m/z 184 and 186.

o Loss of Ethylene: Another fragmentation pathway can involve the loss of a neutral
ethylene molecule (C2Ha4, mass 28), leading to the fragment ions at m/z 201 and 203.

o Loss of Carboethoxy Radical: Cleavage of the bond between the ring and the ester group
results in the loss of the «CO:zEt radical (mass 73), giving the bromopyridine radical cation
at m/z 156 and 158.

[CsHsBrNO2]*e
m/z 229, 231
(Molecular Ion)

- «OCH2CHs - C2Ha - +CO2zEt
[M - «OE{]* [M - C2Ha]*e [M - «CO2Et]*e
m/z 184, 186 m/z 201, 203 m/z 156, 158

Click to download full resolution via product page

Caption: Primary fragmentation pathways for ethyl 5-bromonicotinate in EI-MS.

Conclusion: A Cohesive Structural Portrait
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The collective evidence from *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry
provides an unambiguous and self-validating confirmation of the structure of ethyl 5-
bromonicotinate. 1H and 3C NMR define the precise carbon-hydrogen framework, including
the substitution pattern on the pyridine ring and the structure of the ethyl ester chain. IR
spectroscopy confirms the presence of the key ester and aromatic functional groups through
their characteristic vibrational frequencies. Finally, mass spectrometry establishes the correct
molecular weight and confirms the presence of a single bromine atom through its distinctive
isotopic signature, with fragmentation patterns that are fully consistent with the assigned
structure. This comprehensive spectral dataset serves as a reliable reference for researchers,
scientists, and drug development professionals, ensuring identity and purity in its myriad
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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